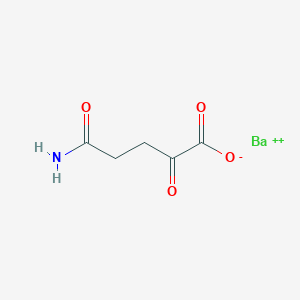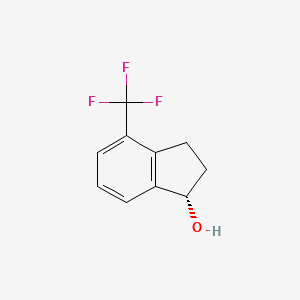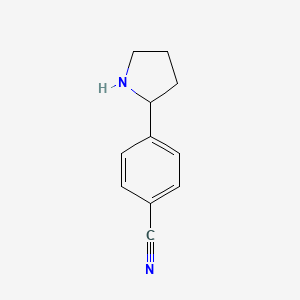
2-IODOBUTANE-D9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-IODOBUTANE-D9 is a deuterated derivative of 2-iodobutane, where nine hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-IODOBUTANE-D9 can be synthesized through the iodination of 2-butanol-d9. The process typically involves the reaction of 2-butanol-d9 with iodine and phosphorus trichloride under controlled conditions to yield this compound. The reaction is as follows:
C4D9OH+I2+PCl3→C4D9I+H3PO3+HCl
Industrial Production Methods: Industrial production of this compound involves similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of stabilizers such as copper to prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions: 2-IODOBUTANE-D9 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used under heated conditions to promote the elimination of hydrogen iodide, forming butenes.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include 2-butanol-d9, 2-butyl cyanide-d9, and 2-butyl azide-d9.
Elimination Reactions: The major product is 2-butene-d9.
Applications De Recherche Scientifique
2-IODOBUTANE-D9 is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.
Industry: Applied in the synthesis of complex organic molecules and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Mécanisme D'action
The mechanism of action of 2-IODOBUTANE-D9 in chemical reactions involves the cleavage of the carbon-iodine bond, which is facilitated by the presence of deuterium. The molecular targets and pathways depend on the specific reaction it undergoes. In nucleophilic substitution, the iodine atom is replaced by a nucleophile, while in elimination reactions, the iodine and a deuterium atom are removed to form a double bond.
Comparaison Avec Des Composés Similaires
2-IODOBUTANE: The non-deuterated version of 2-IODOBUTANE-D9.
1-IODOBUTANE: An isomer with the iodine atom on the first carbon.
2-BROMOBUTANE: A similar compound with a bromine atom instead of iodine.
Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in research applications, such as reduced background signals in NMR spectroscopy and enhanced stability in metabolic studies.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-IODOBUTANE-D9 can be achieved through the deuteration of 2-iodobutane.", "Starting Materials": [ "2-iodobutane", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve 2-iodobutane in deuterium oxide (D2O) and add sodium hydroxide (NaOH) to the solution.", "Step 2: Bubble deuterium gas (D2) through the solution for several hours to allow for deuteration of the 2-iodobutane.", "Step 3: Isolate the product by extraction with an organic solvent and purify by distillation or chromatography." ] } | |
Numéro CAS |
1219795-41-1 |
Formule moléculaire |
C4D9I |
Poids moléculaire |
193.07 |
Synonymes |
2-IODOBUTANE-D9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1149222.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)




